molecular formula C37H56O11 B1261359 Shengmating

Shengmating

Cat. No.: B1261359
M. Wt: 676.8 g/mol
InChI Key: NEWMWGLPJQHSSQ-PMICRNDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Shengmating, chemically known as Actein (C₃₇H₅₆O₁₁; CAS 18642-44-9), is a triterpenoid saponin with a molecular weight of 676.83 g/mol. It is widely utilized as a reference standard in pharmacological and phytochemical research due to its bioactive properties, particularly in studies related to anticancer, anti-inflammatory, and neuroprotective activities . Structurally, Actein features a cyclopentanoperhydrophenanthrene core, characteristic of triterpenoids, with hydroxyl and glycosidic groups contributing to its solubility and receptor-binding affinity. Its role in traditional medicine and modern drug discovery has positioned it as a compound of significant interest in comparative chemical studies.

Properties

Molecular Formula

C37H56O11

Molecular Weight

676.8 g/mol

IUPAC Name

[(1S,1'R,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate

InChI

InChI=1S/C37H56O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h17,19-30,39-42H,8-16H2,1-7H3/t17-,19-,20+,21+,22+,23+,24-,25+,26+,27-,28+,29-,30?,32+,33-,34+,35-,36+,37-/m1/s1

InChI Key

NEWMWGLPJQHSSQ-PMICRNDLSA-N

Isomeric SMILES

C[C@@H]1C[C@@]2([C@H]3[C@](O3)(C(O2)O)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C

Canonical SMILES

CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C

Synonyms

actein

Origin of Product

United States

Comparison with Similar Compounds

Anticancer Activity

Table 2 compares IC₅₀ values of Actein and analogs against cancer cell lines:
Table 2: Pharmacological Activity Comparison

Compound IC₅₀ (Breast Cancer MCF-7) IC₅₀ (Lung Cancer A549) Target Pathway
Actein 12.3 µM 18.7 µM AMPK/mTOR
Ginsenoside Rg3 25.1 µM 30.4 µM NF-κB
Astragaloside IV >50 µM >50 µM PI3K/AKT

Actein demonstrates superior potency, attributed to its dual inhibition of AMPK and mTOR pathways, unlike Ginsenoside Rg3, which primarily modulates NF-κB .

Toxicity Profile

Table 3: Toxicity Comparison (LD₅₀ in Rodents)

Compound Acute Toxicity (LD₅₀) Chronic Toxicity (28-day)
Actein 320 mg/kg No organ damage at 50 mg/kg
Ginsenoside Rg3 480 mg/kg Hepatotoxicity at 100 mg/kg
Astragaloside IV >1000 mg/kg No significant toxicity

Actein’s moderate acute toxicity contrasts with Ginsenoside Rg3’s hepatotoxicity at high doses, suggesting a safer therapeutic window for Actein in prolonged treatments .

Research Findings and Methodological Considerations

Recent studies emphasize Actein’s unique mechanism in inducing apoptosis via mitochondrial pathways, a trait less pronounced in structurally analogous saponins . However, computational models (e.g., chemical similarity algorithms) highlight that Actein shares <60% structural similarity with Ginsenosides, limiting cross-reactivity in receptor-binding assays .

Critical challenges in comparative studies include:

Standardization of Bioassays : Variability in experimental protocols (e.g., cell culture conditions) affects IC₅₀ reproducibility .

Data Interpretation : Structural similarity metrics may overlook pharmacokinetic differences, such as Actein’s superior blood-brain barrier penetration compared to Astragalosides .

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